Glyphosate-13C,15N is a stable, double isotope-labeled form of the herbicide glyphosate, designed for use as an internal standard in quantitative analysis. Its primary function is to enable precise and accurate quantification of glyphosate and its metabolites, such as aminomethylphosphonic acid (AMPA), in complex matrices like water, soil, food products, and biological fluids. By incorporating both a 13C and a 15N isotope, this standard provides a distinct mass shift that is critical for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement.
Using unlabeled glyphosate as a procurement substitute is unsuitable for quantitative isotope dilution mass spectrometry, as it is indistinguishable from the target analyte. Single-labeled (e.g., 13C only) or deuterated (e.g., d2) standards, while less costly, introduce risks that are unacceptable in regulated testing and high-sensitivity research. Deuterated standards can exhibit chromatographic shifts and are susceptible to hydrogen-deuterium exchange, potentially compromising analytical accuracy. The double label of Glyphosate-13C,15N provides a more significant and stable mass shift (+3 Da relative to the most abundant native isotope), minimizing the risk of isotopic crosstalk and mass spectral overlap with complex matrix components, thereby ensuring higher confidence in quantification for regulatory submissions and critical research outcomes.
In the analysis of human urine, a complex biological matrix, significant ion suppression (-14.4%) was observed for native glyphosate. The use of a 13C,15N-labeled internal standard is explicitly stated to enable correction for such matrix effects, which would otherwise lead to underestimation of the true analyte concentration. This demonstrates the necessity of a co-eluting, stable isotope-labeled standard to achieve accurate quantification in challenging biological samples.
| Evidence Dimension | Matrix Effect (Ion Suppression/Enhancement) |
| Target Compound Data | Enables correction for matrix effects, leading to accurate quantification. |
| Comparator Or Baseline | Unlabeled Glyphosate (Quantified without internal standard): Signal suppressed by -14.4% in urine matrix. |
| Quantified Difference | Corrects for a -14.4% signal suppression, preventing analytical error. |
| Conditions | LC-MS/MS analysis of glyphosate in human urine matrix. |
For regulatory compliance and human exposure studies, failing to correct for matrix effects leads to inaccurate data and invalid conclusions.
In a field lysimeter study tracking the environmental fate of glyphosate, a 13C2-15N double-labeled compound was essential. This dual labeling allowed researchers to trace both the carbon and nitrogen atoms of the molecule independently through soil and leachates using isotope ratio mass spectrometry (IR-MS). This approach unequivocally distinguished the applied herbicide and its degradation products from background environmental C and N pools, a level of certainty impossible to achieve with unlabeled or single-labeled alternatives. After one year, recoveries of 15N (11–19%) and 13C (23–54%) were significantly higher than intact glyphosate (<3%), confirming extensive degradation and incorporation into the soil matrix.
| Evidence Dimension | Analyte Recovery and Pathway Tracing |
| Target Compound Data | Allows distinct tracing of C and N atoms. Recoveries after 1 year: 11-19% for 15N, 23-54% for 13C. |
| Comparator Or Baseline | Unlabeled Glyphosate: Indistinguishable from natural background C and N, preventing accurate mass balance and fate determination. |
| Quantified Difference | Provides unique C and N isotopic signatures for unambiguous tracking, which is not possible with unlabeled material. |
| Conditions | Field lysimeter study over one hydrological year with maize cultivation. |
Procurement of the double-labeled standard is required for definitive studies on herbicide degradation and environmental persistence, providing data that is defensible for environmental impact assessments.
The U.S. Geological Survey (USGS) explicitly incorporates 2-13C,15N-glyphosate as an internal standard to enhance the reproducibility and accuracy of its analytical method for water analysis. Its use is cited as a key factor in minimizing matrix effects during online solid-phase extraction (SPE) and LC/MS analysis. The method achieves a Method Detection Limit (MDL) for glyphosate of 0.084 µg/L, demonstrating the high sensitivity enabled by this standard. A separate study validating an LC-MS/MS method for drinking water reported excellent reproducibility (RSD <16%) and trueness (82-110% recovery) across multiple laboratories when using 13C2,15N-glyphosate as the internal standard.
| Evidence Dimension | Method Performance (Reproducibility & Sensitivity) |
| Target Compound Data | Enables method reproducibility (RSD <16%) and a detection limit of 0.084 µg/L. |
| Comparator Or Baseline | Methods without stable isotope dilution (e.g., external calibration): More susceptible to matrix variations and sample prep losses, leading to lower accuracy and reproducibility. |
| Quantified Difference | Achieves high inter-laboratory agreement and low detection limits required for regulatory water monitoring. |
| Conditions | Analysis of glyphosate in drinking water and environmental water samples via LC-MS/MS. |
For laboratories performing routine, accredited water testing, using the specified 13C,15N internal standard is critical for method validation, meeting regulatory detection limits, and ensuring data comparability.
For laboratories quantifying glyphosate residues in food, drinking water, or agricultural products to meet national and international maximum residue limits (MRLs). The use of Glyphosate-13C,15N is essential for developing validated, high-throughput LC-MS/MS methods that correct for matrix effects in diverse samples like cereals, honey, and milk, ensuring legally defensible data.
In academic or government research tracking the persistence, degradation, and mobility of glyphosate in ecosystems. The dual 13C and 15N labels allow for unambiguous tracing of the herbicide's molecular backbone into soil, water, and biota, providing clear data on its environmental impact and breakdown pathways.
For public health and toxicology studies measuring glyphosate levels in human urine or other biological samples. This internal standard is critical for achieving the accuracy and precision needed to quantify low-level exposure in populations, correcting for the inherent variability of biological matrices.
Corrosive;Environmental Hazard